Bromobenzene-2,3-oxide Bromobenzene-2,3-oxide Bromobenzene-2,3-oxide is an epoxide.
Bromobenzene-2, 3-oxide belongs to the class of organic compounds known as epoxides. Epoxides are compounds containing a cyclic ether with three ring atoms(one oxygen and two carbon atoms). Bromobenzene-2, 3-oxide is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa).
Brand Name: Vulcanchem
CAS No.: 71942-12-6
VCID: VC1762238
InChI: InChI=1S/C6H5BrO/c7-4-2-1-3-5-6(4)8-5/h1-3,5-6H
SMILES: C1=CC2C(O2)C(=C1)Br
Molecular Formula: C6H5BrO
Molecular Weight: 173.01 g/mol

Bromobenzene-2,3-oxide

CAS No.: 71942-12-6

Cat. No.: VC1762238

Molecular Formula: C6H5BrO

Molecular Weight: 173.01 g/mol

* For research use only. Not for human or veterinary use.

Bromobenzene-2,3-oxide - 71942-12-6

Specification

CAS No. 71942-12-6
Molecular Formula C6H5BrO
Molecular Weight 173.01 g/mol
IUPAC Name 2-bromo-7-oxabicyclo[4.1.0]hepta-2,4-diene
Standard InChI InChI=1S/C6H5BrO/c7-4-2-1-3-5-6(4)8-5/h1-3,5-6H
Standard InChI Key RLBVUCNBWFGERE-UHFFFAOYSA-N
SMILES C1=CC2C(O2)C(=C1)Br
Canonical SMILES C1=CC2C(O2)C(=C1)Br

Introduction

Chemical Identity and Structure

Bromobenzene-2,3-oxide belongs to the class of organic compounds known as epoxides, characterized by a cyclic ether with three ring atoms (one oxygen and two carbon atoms). The compound features a bromine atom attached to a benzene ring with an epoxide functional group at the 2,3-position.

Identification Parameters

ParameterValue
Molecular FormulaC₆H₅BrO
CAS Number71942-12-6
IUPAC Name2-bromo-7-oxabicyclo[4.1.0]hepta-2,4-diene
Traditional IUPAC NameBromobenzene 2,3-oxide
InChI KeyRLBVUCNBWFGERE-UHFFFAOYSA-N
InChIInChI=1S/C6H5BrO/c7-4-2-1-3-5-6(4)8-5/h1-3,5-6H
SMILESBrC1=CC=CC2OC12

Chemical Classification

Classification LevelCategory
KingdomOrganic compounds
Super ClassOrganoheterocyclic compounds
ClassEpoxides
Direct ParentEpoxides
Molecular FrameworkAliphatic heteropolycyclic compounds

Physical and Chemical Properties

The physical and chemical properties of bromobenzene-2,3-oxide determine its behavior in biological systems and its potential for interaction with cellular components.

Physical Properties

PropertyValue
Molecular Weight173.007 g/mol (Average), 171.952377429 g/mol (Monoisotopic)
Density1.817 g/cm³
Boiling Point226.6°C at 760 mmHg
Flash Point89.6°C
Melting PointNot Available
Index of Refraction1.64

Spectral Properties and Identification

Bromobenzene-2,3-oxide can be identified through various spectroscopic techniques, with mass spectrometry showing characteristic isotope patterns due to bromine. The compound exhibits distinct collision cross-section values for various adducts, which can be utilized for its detection in complex matrices.

Adductm/zPredicted CCS (Ų)
[M+H]⁺172.95966117.3
[M+Na]⁺194.94160123.4
[M+NH₄]⁺189.98620124.5
[M+K]⁺210.91554124.7
[M-H]⁻170.94510125.5
[M+Na-2H]⁻192.92705123.9
[M]⁺171.95183120.5
[M]⁻171.95293120.5

Metabolic Formation and Significance

Bromobenzene-2,3-oxide is primarily formed through the metabolic oxidation of bromobenzene via the hepatic mixed-function oxygenase system. This metabolic activation represents a critical step in the biotransformation of bromobenzene.

Metabolic Pathway

Bromobenzene undergoes hepatic metabolism to form reactive intermediates, including both 2,3- and 3,4-bromobenzene epoxides. These epoxides can subsequently bind to cellular macromolecules, potentially leading to cytotoxicity. The isolation of premercapturic acid metabolites derived from bromobenzene-2,3-oxide from rat urine confirms that this compound is a discrete metabolite rather than merely a hypothetical intermediate .

Enzymatic Interactions

Several enzymes are known to interact with bromobenzene-2,3-oxide, playing roles in both its formation and detoxification:

EnzymeFunctionInteraction
Hepatic mixed-function oxygenaseOxidation of xenobioticsCatalyzes formation of the epoxide from bromobenzene
GSH-dependent disulfide bond oxidoreductaseRedox reactionsPotential role in metabolism
Glutathione S-transferaseConjugation of reduced glutathioneInvolved in detoxification processes

Toxicological Properties

The toxicological significance of bromobenzene-2,3-oxide stems from its ability to form covalent adducts with cellular macromolecules, potentially leading to cellular damage.

Binding to Macromolecules

Research has demonstrated that bromobenzene-2,3-oxide binds covalently to various proteins, which may contribute to its cytotoxicity profile. Comparative studies have revealed distinct differences between bromobenzene-2,3-oxide and bromobenzene-3,4-oxide in terms of their stability and reactivity with cellular components .

The 2,3-oxide exhibits greater stability than the 3,4-isomer, allowing it to leave the microsomal protein compartment and bind to soluble proteins like hemoglobin. In contrast, the more reactive 3,4-epoxide tends to bind covalently to microsomal proteins at its site of synthesis .

Premercapturic Acid Metabolites

The metabolism of bromobenzene-2,3-oxide leads to the formation of distinctive premercapturic acid metabolites, which serve as biomarkers of exposure and metabolism.

Characteristic Metabolites

A specific premercapturic acid metabolite derived from bromobenzene-2,3-oxide has been isolated from the urine of β-naphthoflavone-induced rats and identified as S-(2-hydroxy-3-bromocyclohexa-3,5-dienyl)-N-acetylcysteine . This finding provides concrete evidence for the formation of bromobenzene-2,3-oxide as a discrete metabolite in vivo.

Comparative Metabolism

Studies have shown that the 3,2-premercapturic acid metabolite is detected only in the urine of β-naphthoflavone-induced animals, whereas the 3,4- and 4,3-premercapturic acids are detected in the urine of untreated as well as phenobarbital- and β-naphthoflavone-induced animals . This suggests differential metabolism of bromobenzene depending on the induction status of the metabolizing enzymes.

Dehydration Behavior

Acid dehydration of bromobenzene 3,2-premercapturic acid yields both ortho- and meta-bromophenylmercapturic acids, whereas base dehydration produces only meta-bromophenylmercapturic acid. This indicates that these premercapturic acids dehydrate through different mechanisms depending on the conditions :

  • Acid dehydration may involve a shift of sulfur in the 3,2-premercapturic acid

  • Base dehydration appears to proceed by direct elimination without rearrangement

Synthesis Considerations

While bromobenzene-2,3-oxide is primarily known as a metabolite formed in biological systems, its synthesis could theoretically follow routes similar to those used for related compounds.

Analytical Considerations

The detection and quantification of bromobenzene-2,3-oxide in biological samples and reaction mixtures require specialized analytical techniques.

Identification Techniques

Several analytical methods can be employed for the identification and characterization of bromobenzene-2,3-oxide:

  • Mass spectrometry showing characteristic isotopic patterns due to bromine

  • Nuclear magnetic resonance spectroscopy (¹H and ¹³C NMR)

  • Chromatographic techniques including HPLC and GC-MS

  • Chemical degradation followed by analysis of the resulting products

Structural Characterization

Structural characterization of bromobenzene-2,3-oxide and its metabolites has been accomplished through:

  • Fast atom bombardment (FAB) mass spectrometry

  • ¹H NMR spectroscopy

  • Chemical degradation studies

  • Comparison with reference standards

Research Significance and Applications

Bromobenzene-2,3-oxide has significant importance in various research contexts, particularly in toxicological and metabolic investigations.

Toxicological Model

The compound serves as a valuable model for studying:

  • Mechanisms of xenobiotic-induced hepatotoxicity

  • Structure-activity relationships in epoxide toxicity

  • Protein adduct formation and its consequences

  • Comparative toxicity of position isomers

Metabolic Pathway Elucidation

Research on bromobenzene-2,3-oxide has contributed significantly to:

  • Understanding the metabolic activation of halogenated aromatics

  • Elucidating pathways of detoxification via glutathione conjugation

  • Identifying biomarkers of exposure and effect

  • Demonstrating the existence of theorized metabolic intermediates

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